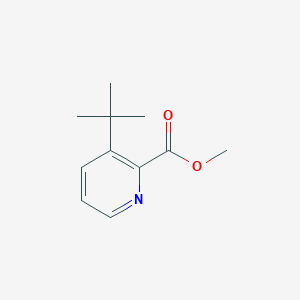![molecular formula C9H7ClN2O2 B15330050 Methyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B15330050.png)
Methyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of a chloro substituent at the 3-position and a methoxycarbonyl group at the 5-position of the imidazo[1,2-a]pyridine core makes this compound unique and of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetyl chloride to form an intermediate, which then undergoes cyclization in the presence of a base to yield the desired imidazo[1,2-a]pyridine derivative. The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The imidazo[1,2-a]pyridine core can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro substituent .
Wissenschaftliche Forschungsanwendungen
Methyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of Methyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the target molecule involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate
- Methyl 3-chloroimidazo[1,2-a]pyridine-7-carboxylate
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
Uniqueness
Methyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and methoxycarbonyl groups at specific positions on the imidazo[1,2-a]pyridine core differentiates it from other similar compounds and influences its reactivity and interactions with biological targets .
Eigenschaften
Molekularformel |
C9H7ClN2O2 |
|---|---|
Molekulargewicht |
210.62 g/mol |
IUPAC-Name |
methyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)6-3-2-4-8-11-5-7(10)12(6)8/h2-5H,1H3 |
InChI-Schlüssel |
SNOZERHZFAWBNL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC2=NC=C(N21)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


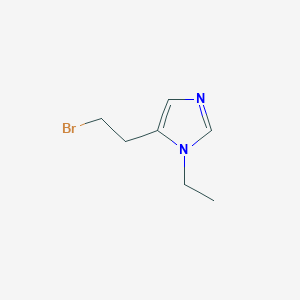
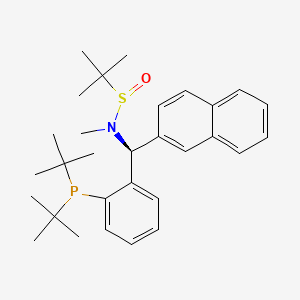
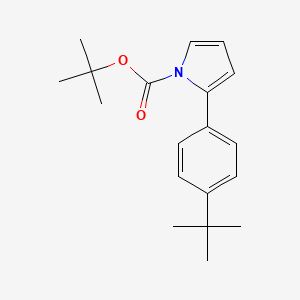
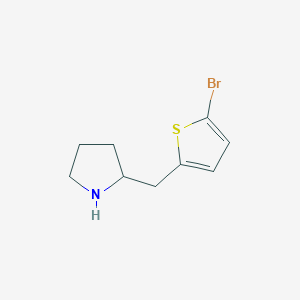
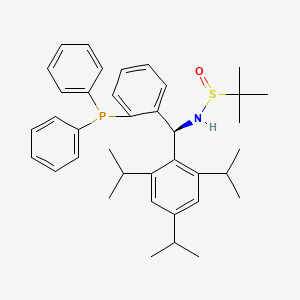
![[5-(Trifluoromethyl)pyrrolidin-2-yl]methanamine](/img/structure/B15329998.png)


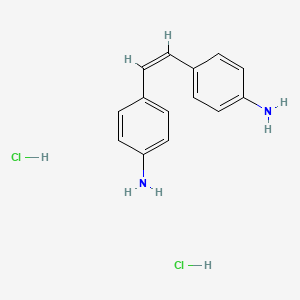



![tert-Butyl (2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-yl)carbamate](/img/structure/B15330035.png)
